

(Z)-Methyl 2-acetamido-3-phenylacrylate CAS number and molecular formula

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Compound of Interest

Compound Name: (Z)-Methyl 2-acetamido-3-phenylacrylate

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An In-Depth Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate

This guide provides a comprehensive technical overview of **(Z)-Methyl 2-acetamido-3-phenylacrylate**, a key substrate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.

Core Compound Identification

(Z)-Methyl 2-acetamido-3-phenylacrylate, also known as (Z)-methyl α -acetamidocinnamate, is a crucial precursor in the asymmetric synthesis of valuable chiral compounds, most notably unnatural amino acids.

Identifier	Value
CAS Number	60676-51-9[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₃ [1]
Molecular Weight	219.24 g/mol [1]
IUPAC Name	methyl (2Z)-2-acetamido-3-phenylprop-2-enoate[1]
Synonyms	(Z)-Methyl 2-acetylamino-3-phenylacrylate, Methyl (Z)-α-acetamidocinnamate, (Z)-METHYL 2-ACETYLAMINO-3-PHENYLACRYLATE[1]

Physicochemical and Structural Properties

This compound is typically a white to off-white solid.[2] Its defined stereochemistry is central to its utility in asymmetric catalysis.

Property	Value
Melting Point	122.0 to 126.0 °C[2]
Appearance	White to Orange to Green powder to crystal[2]
Purity (typical)	>95.0% (HPLC)[2]

The crystal structure of **(Z)-Methyl 2-acetamido-3-phenylacrylate** has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 189294.[1] This structural information is invaluable for understanding the solid-state conformation and intermolecular interactions, which can influence its reactivity.

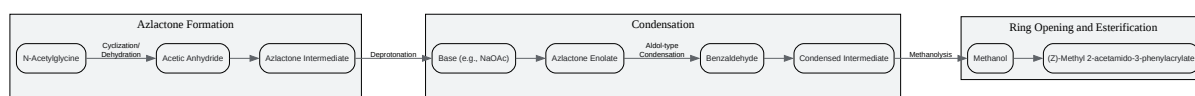
Synthesis: The Erlenmeyer-Plöchl Reaction and Modern Refinements

The classical and most common route to **(Z)-Methyl 2-acetamido-3-phenylacrylate** is the Erlenmeyer-Plöchl reaction.[3] This reaction involves the condensation of N-acetylglycine with

benzaldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base, such as sodium acetate. The reaction proceeds through an azlactone intermediate.

Reaction Mechanism: A Stepwise View

The mechanism of the Erlenmeyer-Plöchl synthesis is a cornerstone of heterocyclic and amino acid chemistry.[3] Understanding this pathway is crucial for optimizing reaction conditions and yields.



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Caption: Mechanism of the Erlenmeyer-Plöchl reaction.

An Optimized Experimental Protocol

While the classical Erlenmeyer-Plöchl reaction is effective, modern methodologies have focused on improving yields and simplifying purification. A notable improvement involves the use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst, which has been reported to achieve a 68.5% isolated yield through simple washing and extraction, avoiding the need for column chromatography.[4][5]

Step-by-Step Synthesis:

- **Reactant Charging:** In a round-bottom flask, dissolve (Z)-2-acetamido-3-phenylacrylic acid in an appropriate anhydrous solvent (e.g., dichloromethane).
- **Catalyst and Dehydrating Agent Addition:** Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution. Subsequently, add dicyclohexylcarbodiimide (DCC) as the dehydrating agent.

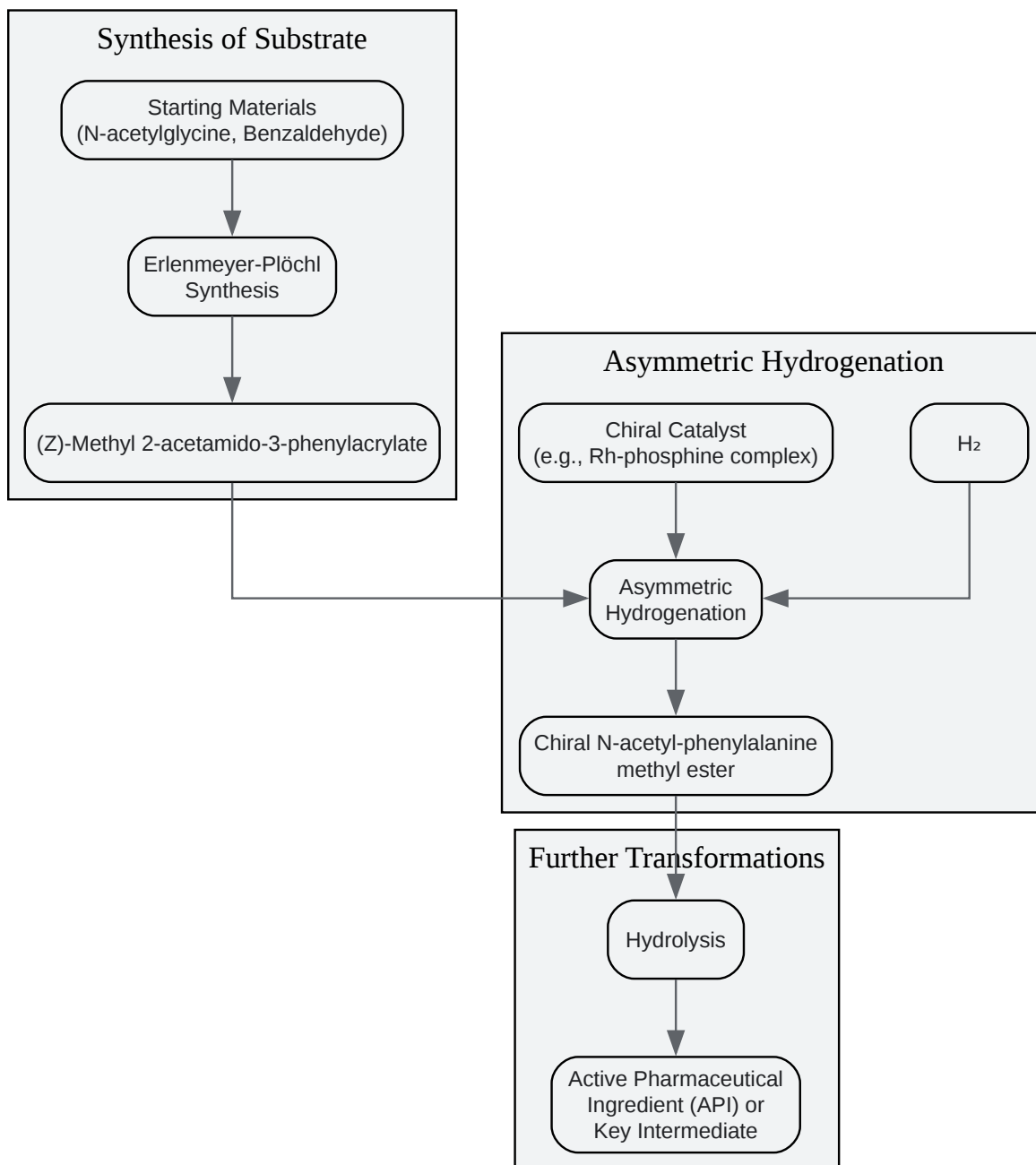
- **Methanol Addition:** Introduce methanol to the reaction mixture, which will act as the nucleophile for ester formation.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- **Purification:** The filtrate is then subjected to a series of aqueous washes and extractions to isolate the desired **(Z)-Methyl 2-acetamido-3-phenylacrylate**.

Applications in Drug Development: A Gateway to Chiral Molecules

The primary and most significant application of **(Z)-Methyl 2-acetamido-3-phenylacrylate** is as a prochiral substrate in asymmetric hydrogenation. This reaction is a powerful tool for creating chiral centers with high enantioselectivity, which is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active.

Asymmetric Hydrogenation Workflow

The general workflow for the application of this compound in asymmetric synthesis is outlined below.



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Caption: Workflow for the use of **(Z)-Methyl 2-acetamido-3-phenylacrylate**.

Synthesis of L-DOPA and other Bioactive Molecules

A prominent example of the utility of this chemistry is in the synthesis of L-DOPA (Levodopa), a crucial drug for the treatment of Parkinson's disease. While the direct substrate for L-DOPA synthesis is a derivative of **(Z)-Methyl 2-acetamido-3-phenylacrylate** with hydroxyl groups on the phenyl ring, the fundamental asymmetric hydrogenation step is analogous. The hydrogenation of these substrates using chiral rhodium-phosphine catalysts, such as those derived from DIPAMP, allows for the production of the desired L-enantiomer with high enantiomeric excess.

Furthermore, the methodology is broadly applicable to the synthesis of a wide range of non-proteinogenic α -amino acids, which are valuable building blocks in the design of novel therapeutics, including peptide-based drugs and enzyme inhibitors.

Characterization and Quality Control

For researchers and drug development professionals, rigorous characterization of **(Z)-Methyl 2-acetamido-3-phenylacrylate** is essential to ensure purity and correct stereochemistry. The following techniques are typically employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment, confirming the presence of the acetamido, methyl ester, phenyl, and vinylic protons. The coupling constants between the vinylic protons can help confirm the (Z)-stereochemistry.
 - ^{13}C NMR: Confirms the carbon framework of the molecule. A reference spectrum is available on PubChem.[\[1\]](#)
- Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the amide C=O stretch, the ester C=O stretch, and the N-H stretch.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess if a chiral synthesis method is used.

Safety and Handling

(Z)-Methyl 2-acetamido-3-phenylacrylate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(Z)-Methyl 2-acetamido-3-phenylacrylate is a pivotal molecule in the field of asymmetric synthesis. Its well-established preparation via the Erlenmeyer-Plöchl reaction, coupled with its role as a prochiral substrate in catalytic asymmetric hydrogenation, makes it an indispensable tool for the synthesis of enantiomerically pure amino acids and their derivatives. For researchers in drug discovery and development, a thorough understanding of this compound's properties, synthesis, and applications is essential for the design and creation of novel and effective therapeutics.

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